2,6-Dimethoxybenzonitrile oxide
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Overview
Description
2,6-Dimethoxybenzonitrile oxide is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, where two methoxy groups are attached to the benzene ring at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-dimethoxybenzonitrile oxide typically involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium alcoholate in an anhydrous alcohol environment. The reaction is carried out at temperatures ranging from 35 to 120°C. The process involves dual nucleophilic substitution of chlorine in 2,6-dichlorobenzonitrile with an alkoxylate anion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxybenzonitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazirine intermediates, while substitution reactions can produce various substituted benzonitriles .
Scientific Research Applications
2,6-Dimethoxybenzonitrile oxide has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxybenzonitrile oxide involves its reactivity as a nitrile oxide. It undergoes 1,3-dipolar cycloaddition reactions with various unsaturated compounds such as alkynes, alkenes, and cyano groups. The energetically lowest path for its isomerization is via oxazirine intermediate formation, which is the rate-determining step . This reactivity is exploited in various synthetic applications.
Comparison with Similar Compounds
- 2,4,6-Trimethylbenzonitrile oxide
- 2,6-Dichlorobenzonitrile oxide
- 2,6-Dimethoxybenzonitrile
Comparison: 2,6-Dimethoxybenzonitrile oxide is unique due to the presence of methoxy groups, which influence its reactivity and stability. Compared to 2,4,6-trimethylbenzonitrile oxide, it has different steric and electronic properties, affecting its reaction pathways and products. The presence of methoxy groups also makes it more soluble in organic solvents compared to its dichloro counterpart .
Properties
CAS No. |
57626-30-9 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2,6-dimethoxybenzonitrile oxide |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-5H,1-2H3 |
InChI Key |
PYWVLUFGWBSMOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C#[N+][O-] |
Origin of Product |
United States |
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